tert-Butyl 3-aminoindoline-1-carboxylate
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Overview
Description
Tert-Butyl 3-aminoindoline-1-carboxylate is an organic compound with the molecular formula C13H18N2O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of tert-Butyl 3-aminoindoline-1-carboxylate is 234.3 . The InChI code is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-Butyl 3-aminoindoline-1-carboxylate is a solid, white or light-yellow crystalline substance that is relatively insoluble in water but soluble in organic solvents such as ethanol and DMSO .Scientific Research Applications
Organic Chemistry - Synthesis of Biologically Active Natural Products
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” is used as a starting material in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
- Methods of Application or Experimental Procedures : The synthesis starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives a compound which is converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position of this compound is done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF .
- Summary of the Results or Outcomes : The newly synthesized compounds were characterized by spectral data . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Synthesis of Dipeptides
- Specific Scientific Field : Biochemistry
- Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues. They have applications in various fields, including drug development, nutrition, and biochemistry .
- Methods of Application or Experimental Procedures : The synthesis starts from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Summary of the Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Lycogarubin C
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of lycogarubin C . Lycogarubin C is a natural product with potential biological activity .
- Methods of Application or Experimental Procedures : The synthesis starts from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor. The synthesis involves several key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Summary of the Results or Outcomes : The newly synthesized lycogarubin C was characterized by spectral data .
Synthesis of Amino Acid Ionic Liquids
- Specific Scientific Field : Biochemistry
- Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used in organic synthesis .
- Methods of Application or Experimental Procedures : The synthesis starts from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Summary of the Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Lycogarubin C
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “tert-Butyl 3-aminoindoline-1-carboxylate” can be used in the synthesis of lycogarubin C . Lycogarubin C is a natural product with potential biological activity .
- Methods of Application or Experimental Procedures : The synthesis starts from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor. The synthesis involves several key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Summary of the Results or Outcomes : The newly synthesized lycogarubin C was characterized by spectral data .
Safety And Hazards
The safety data sheet for a related compound, tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment when handling the compound .
Future Directions
Tert-Butyl 3-aminoindoline-1-carboxylate and related compounds have potential applications in the synthesis of biologically active natural products . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMMFTVNDRHTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695761 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-aminoindoline-1-carboxylate | |
CAS RN |
936829-23-1 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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